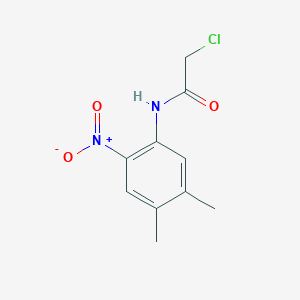
2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide, also known as CDNA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of acetamide and contains a chloro group as well as a nitro group, which gives it unique properties that make it useful for a variety of applications.
Mechanism Of Action
The exact mechanism of action of 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide is not yet fully understood, but it is thought to work by binding to specific proteins and altering their conformation or activity. This binding can be detected through changes in fluorescence intensity, allowing researchers to track the movement and activity of proteins in real-time.
Biochemical And Physiological Effects
2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide has been shown to have minimal toxicity and does not appear to have any significant effects on biochemical or physiological processes in living cells. This makes it an ideal tool for studying protein dynamics and localization without interfering with normal cellular processes.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide is its high selectivity for certain proteins, which makes it an ideal tool for studying protein dynamics in living cells. However, 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide also has some limitations, including its relatively low fluorescence intensity and limited stability in certain biological environments.
Future Directions
There are many potential future directions for research involving 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide, including the development of new derivatives with improved properties and the exploration of new applications in areas such as drug discovery and disease diagnosis. Additionally, further research is needed to fully understand the mechanism of action of 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide and its potential for use in a variety of scientific research applications.
Synthesis Methods
The synthesis of 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide can be achieved through a multi-step process that involves the reaction of 4,5-dimethyl-2-nitroaniline with chloroacetyl chloride in the presence of a base. This reaction yields the intermediate 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide, which can be purified through recrystallization.
Scientific Research Applications
2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide has shown potential for a variety of scientific research applications. One of the most promising areas of research involves the use of 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide as a fluorescent probe for imaging biological systems. 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide has been shown to have high selectivity for certain proteins, making it an ideal tool for studying protein localization and dynamics in living cells.
properties
CAS RN |
114741-31-0 |
|---|---|
Product Name |
2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide |
Molecular Formula |
C10H11ClN2O3 |
Molecular Weight |
242.66 g/mol |
IUPAC Name |
2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H11ClN2O3/c1-6-3-8(12-10(14)5-11)9(13(15)16)4-7(6)2/h3-4H,5H2,1-2H3,(H,12,14) |
InChI Key |
ZQKGIBMAJMMPMN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])NC(=O)CCl |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



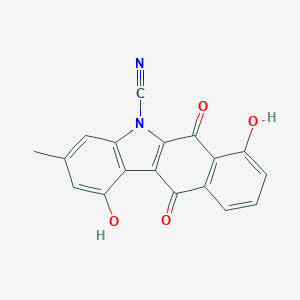
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B56168.png)
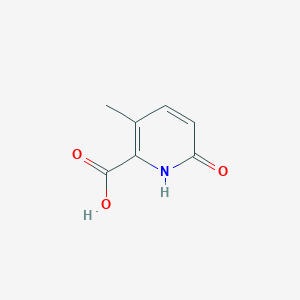


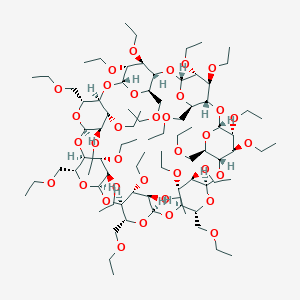
![(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B56180.png)

![2,6-Bis[(dimethylamino)methyl]pyridin-3-ol](/img/structure/B56189.png)
![N'-[[2-[[18-Hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]methyl]-2-methyl-1,3-dithiolan-4-yl]methyl]-N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]butanediamide](/img/structure/B56190.png)
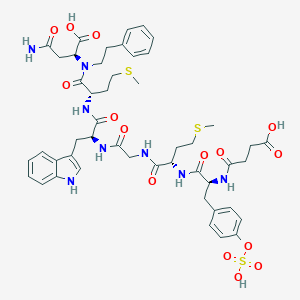
![2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene](/img/structure/B56194.png)
![(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one](/img/structure/B56195.png)
